ethyl 3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate
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Overview
Description
ETHYL 5-(1-PYRROLIDINYLSULFONYL)-1H-PYRAZOLE-4-CARBOXYLATE is a chemical compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(1-PYRROLIDINYLSULFONYL)-1H-PYRAZOLE-4-CARBOXYLATE typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then reacted with 1-pyrrolidinylsulfonyl chloride under basic conditions to introduce the sulfonyl group. The final step involves esterification to obtain the ethyl ester derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-(1-PYRROLIDINYLSULFONYL)-1H-PYRAZOLE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 5-(1-PYRROLIDINYLSULFONYL)-1H-PYRAZOLE-4-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 5-(1-PYRROLIDINYLSULFONYL)-1H-PYRAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyrazole ring can also interact with various biological targets, leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(1-PYRROLIDINYLSULFONYL)-2(1H)-PYRIDINONE
- 1-(ETHYLSULFONYL)-5-(1-PYRROLIDINYLSULFONYL)INDOLINE
Uniqueness
ETHYL 5-(1-PYRROLIDINYLSULFONYL)-1H-PYRAZOLE-4-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the pyrazole ring and the sulfonyl group allows for versatile chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C10H15N3O4S |
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Molecular Weight |
273.31 g/mol |
IUPAC Name |
ethyl 5-pyrrolidin-1-ylsulfonyl-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C10H15N3O4S/c1-2-17-10(14)8-7-11-12-9(8)18(15,16)13-5-3-4-6-13/h7H,2-6H2,1H3,(H,11,12) |
InChI Key |
QPZMVMZSSDLKJM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)S(=O)(=O)N2CCCC2 |
Origin of Product |
United States |
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